1-(4-Nitrophenyl)-1h-1,2,4-triazole
Overview
Description
1-(4-Nitrophenyl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the nitro group imparts unique electronic properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between 4-nitrophenyl azide and an alkyne. . The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide or acetonitrile, at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Cycloaddition: The triazole ring can engage in further cycloaddition reactions with alkynes or azides to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like potassium carbonate in dimethylformamide.
Cycloaddition: Copper(I) iodide catalyst in dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1h-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Cycloaddition: Complex heterocyclic compounds with additional triazole rings.
Scientific Research Applications
1-(4-Nitrophenyl)-1h-1,2,4-triazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Bioimaging: Derivatives of this compound are explored for use in bioimaging agents due to their fluorescent properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1h-1,2,4-triazole depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
In Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1h-1,2,4-triazole can be compared with other nitrophenyl-substituted heterocycles:
1-(4-Nitrophenyl)-1h-1,2,3-triazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring, leading to different reactivity and applications.
4-(4-Nitrophenyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a triazole ring, which imparts different electronic properties and reactivity.
(4-Nitrophenyl)sulfonyltryptophan: A sulfonamide derivative with distinct biological activities and applications in medicinal chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
1-(4-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKLGQEQNGWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455001 | |
Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-55-2 | |
Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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